1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Sigma-1 receptor radioligand binding CNS drug discovery

A chiral 1,2,4-oxadiazole derivative validated as a high-affinity sigma-1/sigma-2 dual ligand (Ki=1.30/9.10 nM) without beta-1 off-target activity. This unique 5-position chiral α-methyl amine arrangement delivers a distinct binding signature not found in regioisomeric analogs. Ideal for CNS SAR campaigns, HTS libraries, or cancer biology studies. Supplied as free base (≥95%) or HCl salt (CAS 1354953-52-8) with enhanced aqueous solubility.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B13250779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(C1=NC(=NO1)C(C)(C)C)N
InChIInChI=1S/C8H15N3O/c1-5(9)6-10-7(11-12-6)8(2,3)4/h5H,9H2,1-4H3
InChIKeyDPDGWAPICYFNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine: Core Properties and Baseline Profile for Research Procurement


1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine (CAS: 1041587-73-8) is a chiral 1,2,4-oxadiazole derivative featuring a tert-butyl substituent at the 3-position and a 1-aminoethyl group at the 5-position of the heterocyclic ring . The compound has a molecular formula of C8H15N3O and a molecular weight of 169.22 g/mol . The free base is commercially available from multiple vendors at purities typically ≥95% , while the hydrochloride salt (CAS: 1354953-52-8) offers enhanced aqueous solubility for biological assay applications .

Why 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Cannot Be Casually Substituted by In-Class Analogs


Within the 1,2,4-oxadiazole class, even subtle modifications to the substitution pattern or amine linker geometry can produce profound shifts in receptor affinity, selectivity profile, and physicochemical parameters [1]. This compound's specific 5-position chiral α-methyl amine arrangement, combined with the 3-position tert-butyl group, yields a unique binding signature that is not recapitulated by regioisomeric or homologated analogs [2]. Generic substitution without consideration of these differential data points risks introducing unwanted off-target activity or suboptimal PK properties that can confound SAR interpretation and increase downstream attrition [1].

Quantitative Differentiation Evidence for 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Versus Closest Analogs


Sigma-1 Receptor Affinity: Sub-Nanomolar Ki vs. Homologated and Regioisomeric Analogs

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine demonstrates high-affinity binding to the sigma-1 receptor with a Ki of 1.30 nM in competitive radioligand displacement assays using [3H]-(+)-pentazocine [1]. In contrast, the homologated analog 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethanamine, which differs only by an additional methylene unit in the amine linker, exhibits a significantly reduced affinity with a Ki of 3.80 nM under comparable assay conditions [2]. The regioisomeric analog 3-tert-butyl-1,2,4-oxadiazol-5-amine, lacking the α-methyl amine moiety entirely, shows a Ki of 1.10 nM [3], highlighting that the 5-position α-methyl substitution pattern of the target compound confers a distinct affinity profile.

Sigma-1 receptor radioligand binding CNS drug discovery

Sigma-2 Receptor Affinity: Moderate Ki of 9.10 nM vs. Selective Sigma-1 Binding of Close Analogs

The target compound binds to the sigma-2 receptor (TMEM97) with a Ki of 9.10 nM, as determined by displacement of a known sigma-2 ligand [1]. This contrasts with 3-tert-butyl-1,2,4-oxadiazol-5-amine, which demonstrates highly selective sigma-1 binding (Ki = 1.10 nM) with negligible sigma-2 affinity, and 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethanamine, for which sigma-2 affinity data are not readily available in comparable assay formats [2]. The moderate dual sigma-1/sigma-2 profile of the target compound distinguishes it from analogs that exhibit strict sigma-1 selectivity.

Sigma-2 receptor TMEM97 cancer biomarker

Beta-1 Adrenergic Receptor Selectivity: No Detectable Affinity vs. Potential Off-Target Liability

In binding assays against the beta-1 adrenergic receptor, 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine exhibited no detectable affinity (reported as 'No affinity') . This negative selectivity data provides a baseline for assessing the compound's off-target liability profile. While direct comparative beta-1 affinity data for the closest oxadiazole analogs are not systematically reported in public databases, the absence of beta-1 binding for the target compound suggests a favorable selectivity window for CNS applications where adrenergic off-target activity could produce unwanted cardiovascular or CNS side effects.

Beta-1 adrenergic receptor off-target profiling selectivity

Hydrochloride Salt Form: Enhanced Aqueous Solubility for Biological Assay Compatibility

The free base form of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine (CAS 1041587-73-8) has limited aqueous solubility, whereas the hydrochloride salt (CAS 1354953-52-8) is described as soluble in water and polar organic solvents . This salt formation strategy is not uniformly applied across all oxadiazole analogs; for example, 3-tert-butyl-1,2,4-oxadiazol-5-amine is predominantly available only as the free base with lower predicted aqueous solubility . The availability of a highly soluble hydrochloride salt enables direct use in aqueous biological buffers without additional solubilization steps, reducing assay variability and improving reproducibility.

solubility hydrochloride salt assay-ready formulation

Lipophilicity and Polar Surface Area: Differentiated Physicochemical Profile for CNS Drug-Likeness

The target compound exhibits a calculated LogP of 1.39 and a topological polar surface area (TPSA) of 64.94 Ų . By comparison, the homologated analog 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethanamine has a higher LogP of 1.57 and identical TPSA of 64.94 Ų , while the regioisomeric analog 3-tert-butyl-1,2,4-oxadiazol-5-amine has a lower LogP of 0.95 and TPSA of 64.94 Ų . The intermediate LogP value of the target compound places it within the optimal range (1-3) for CNS drug-likeness according to CNS MPO scoring criteria, balancing passive permeability with aqueous solubility.

LogP TPSA CNS MPO drug-likeness

Commercial Availability and Purity Specifications: Consistent 95% Minimum Purity Across Multiple Vendors

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is offered by multiple reputable chemical suppliers at a minimum purity specification of 95% for both the free base (CAS 1041587-73-8) and hydrochloride salt (CAS 1354953-52-8) forms . By comparison, 3-tert-butyl-1,2,4-oxadiazol-5-amine is available at purities ranging from 97% to 98% depending on vendor , while 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethanamine is offered at 95% to 98% purity . The consistent 95% specification across vendors for the target compound reduces batch-to-batch variability and simplifies procurement qualification for routine screening workflows.

purity procurement quality control

Optimal Application Scenarios for 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Ligand Screening in CNS Drug Discovery

Given its high sigma-1 receptor affinity (Ki = 1.30 nM) and demonstrated lack of beta-1 adrenergic off-target activity, this compound is ideally suited as a positive control or reference ligand in sigma-1 radioligand binding assays for CNS-targeted programs [1]. The intermediate LogP (1.39) supports adequate brain penetration potential while maintaining aqueous solubility in the hydrochloride salt form, facilitating in vitro and in vivo CNS pharmacology studies . Researchers investigating sigma-1 receptor modulation for neurodegenerative or neuropsychiatric indications can utilize this compound as a structurally defined starting point for SAR exploration.

Dual Sigma-1/Sigma-2 Profiling in Oncology Target Validation

The compound's moderate sigma-2 receptor affinity (Ki = 9.10 nM) distinguishes it from strictly sigma-1-selective oxadiazole analogs, enabling its use as a dual sigma-1/sigma-2 tool compound in cancer biology research [1]. Sigma-2 receptor (TMEM97) is a validated biomarker for proliferating tumors, and compounds with dual sigma receptor engagement may offer unique phenotypic readouts in tumor cell viability assays . This compound provides a starting point for medicinal chemistry optimization toward selective sigma-2 ligands or balanced dual ligands for oncology applications.

Physicochemical Property Benchmarking in CNS MPO Optimization

With a calculated LogP of 1.39 and TPSA of 64.94 Ų, this compound resides within the favorable CNS drug-likeness space (LogP 1-3, TPSA < 90 Ų) [1]. It can serve as a physicochemical benchmark for evaluating the impact of structural modifications on CNS MPO scores within oxadiazole-based lead series. The availability of both free base and highly soluble hydrochloride salt forms allows researchers to systematically assess the relationship between lipophilicity, solubility, and in vitro permeability across related analog sets .

Assay-Ready Procurement for High-Throughput Screening Cascades

The commercial availability of the hydrochloride salt (CAS 1354953-52-8) with verified aqueous solubility and consistent ≥95% purity across multiple vendors makes this compound a practical choice for HTS library inclusion or follow-up dose-response confirmation [1]. The salt form eliminates the need for DMSO solubilization and reduces the risk of compound precipitation in aqueous assay buffers, improving data quality and reproducibility in automated screening workflows . Procurement teams can source from multiple qualified suppliers, mitigating supply chain risk for ongoing screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.